2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide
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Overview
Description
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide is a chemical compound with the molecular formula C8H11ClN4O It is a derivative of acetamide and contains a pyrazole ring, which is a five-membered heterocyclic structure with three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to increase yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-Chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluor-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]nicotinamide
Uniqueness
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide is unique due to its specific structure, which includes a pyrazole ring and a chloroacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H12ClN3O/c1-11(8(13)3-9)5-7-4-10-12(2)6-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
WMGAJCBEASEFMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CCl |
Origin of Product |
United States |
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